2-(3-Thienylthio)thiophene
Overview
Description
2-(3-Thienylthio)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two thiophene rings connected via a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Scientific Research Applications
2-(3-Thienylthio)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Mechanism of Action
While the specific mechanism of action for 2-(3-Thienylthio)thiophene is not mentioned in the retrieved papers, thiophene-based compounds are known to exhibit various biological activities. For instance, they have been found to have anti-inflammatory properties, with interactions with receptors, especially against cyclooxygenase (COX) and lipoxygenase (LOX) .
Safety and Hazards
Future Directions
Thiophene-based compounds, including 2-(3-Thienylthio)thiophene, have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field-effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . This suggests that future research could focus on exploring these applications further.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Thienylthio)thiophene can be achieved through various methods. One common approach involves the reaction of 3-thiophenethiol with 2-bromothiophene in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of halogenothiophenes and hydrogen sulfide or lower alkyl mercaptans in the gas phase. This method proceeds via a radical mechanism and is optimized for higher yields by using alkyl mercaptans .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Thienylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, iodine, in solvents like acetonitrile or dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Comparison with Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness: 2-(3-Thienylthio)thiophene stands out due to its dual thiophene structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
2-thiophen-3-ylsulfanylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S3/c1-2-8(10-4-1)11-7-3-5-9-6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMYDSUNRUYCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345875 | |
Record name | 2-(3-thienylthio)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3807-37-2 | |
Record name | 2-(3-thienylthio)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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